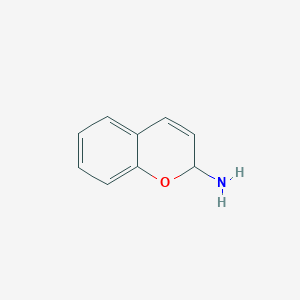

2H-1-Benzopyran-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

67747-72-2 |

|---|---|

Molecular Formula |

C9H9NO |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2H-chromen-2-amine |

InChI |

InChI=1S/C9H9NO/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6,9H,10H2 |

InChI Key |

ZGKVRYOUJKEBAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(O2)N |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2h 1 Benzopyran 2 Amine Systems

Reactivity Profile of the Amino Group

The amino group at the 2-position of the 2H-1-benzopyran ring system imparts a rich and versatile reactivity to the molecule. As a primary amine, it can act as a nucleophile and a base, participating in a variety of chemical transformations.

Addition Reactions with Electrophilic Species

The lone pair of electrons on the nitrogen atom of the amino group makes it a prime target for electrophilic attack. This reactivity is fundamental to the synthesis of a wide array of derivatives.

One of the most characteristic reactions of amines is their ability to form salts with acids. britannica.com When 2H-1-Benzopyran-2-amine is treated with strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), a proton (H⁺) is readily added to the nitrogen atom, forming an ammonium (B1175870) salt. This reaction is typically vigorous and can be reversed by treatment with a strong base like sodium hydroxide (B78521) (NaOH). britannica.com

Neutral electrophiles also readily react with the amino group. britannica.com For instance, alkyl halides (R'X) can alkylate the amine, leading to the formation of secondary, tertiary, and even quaternary ammonium salts through successive additions. The initial reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide, forming a new carbon-nitrogen bond. mnstate.edu

Acylation is another pivotal reaction of the primary amino group in this compound. britannica.com In this reaction, a hydrogen atom on the nitrogen is replaced by an acyl group (R-C=O). Common acylating agents include acid chlorides (RCOCl), acid anhydrides ((RCO)₂O), and esters (RCOOR'). These reactions result in the formation of stable amide derivatives. The reaction with phosgene (B1210022) (COCl₂), the acid chloride of carbonic acid, can lead to the formation of ureas or, under specific conditions, isocyanates. britannica.com Isocyanates are themselves valuable intermediates that can react further with nucleophiles.

| Electrophilic Species | Reagent Example | Product Type |

| Proton (H⁺) | HCl, H₂SO₄ | Ammonium Salt |

| Alkyl Halide (R'X) | CH₃I | Alkylated Amine/Ammonium Salt |

| Acid Chloride (RCOCl) | Acetyl chloride | Amide |

| Acid Anhydride (B1165640) ((RCO)₂O) | Acetic anhydride | Amide |

| Phosgene (COCl₂) | COCl₂ | Urea (B33335)/Isocyanate |

Derivatization Reactions for Probing Structure-Reactivity Relationships

For instance, the synthesis of a series of N-alkylated derivatives allows for the study of how increasing the steric bulk around the nitrogen atom affects its nucleophilicity and basicity. Similarly, the preparation of a range of N-acyl derivatives with varying electronic properties in the acyl group can provide insights into the electronic communication between the amino group and the benzopyran ring. mdpi.comnih.gov

Furthermore, derivatization is crucial for analytical purposes, such as improving the gas chromatographic properties of amines by reducing their polarity. nih.gov Fluorescent derivatization reagents, such as those based on coumarin (B35378) structures (a class of compounds related to benzopyran-2-ones), can be used to introduce a fluorescent tag onto the amino group, enabling sensitive detection in various analytical techniques. researchgate.net

The synthesis of diverse libraries of 2H-benzopyran derivatives through the functionalization of the amino group with various electrophiles like acid chlorides, sulfonyl chlorides, and isocyanates has been a key strategy in combinatorial chemistry for the discovery of new bioactive molecules. mdpi.comresearchgate.net These libraries allow for the systematic exploration of the chemical space around the this compound scaffold and the identification of structure-activity relationships.

Reactivity of the 2H-1-Benzopyran Ring System

The 2H-1-benzopyran ring system, also known as a chromene, possesses its own distinct reactivity, which can be influenced by the substituents present on the ring. Key reactions include photo-induced ring-opening, cycloaddition reactions, and aromatic substitution on the benzenoid portion of the molecule.

Photo-Induced Ring-Opening and Thermal Reversion Mechanisms

A fascinating characteristic of certain 2H-1-benzopyran derivatives, particularly spiropyrans, is their photochromism. ekb.egcdnsciencepub.com This phenomenon involves a reversible transformation between two isomers with different absorption spectra upon exposure to electromagnetic radiation.

Irradiation with ultraviolet (UV) light can induce the cleavage of the C-O bond in the pyran ring of a spiropyran, leading to the formation of a planar, colored, zwitterionic isomer known as a merocyanine (B1260669). ekb.egaip.org This open-chain form has an extended π-conjugated system, which is responsible for its strong absorption in the visible region of the spectrum. The quantum yield of this ring-opening reaction can be influenced by factors such as the solvent polarity. ekb.egnih.gov

The colored merocyanine form can revert to the colorless, closed spiro form either thermally or photochemically. The thermal ring closure is a first-order kinetic process, and the rate of this reversion is also highly dependent on the solvent environment. ekb.egcdnsciencepub.com This reversible photo-induced ring-opening and thermal reversion cycle makes these compounds attractive for applications in molecular switches and optical data storage.

| Condition | Process | Initial Form | Final Form | Key Feature |

| UV Irradiation | Photo-induced ring-opening | Colorless Spiropyran (closed form) | Colored Merocyanine (open form) | Cleavage of C-O bond |

| Dark/Heat | Thermal reversion | Colored Merocyanine (open form) | Colorless Spiropyran (closed form) | Spontaneous ring closure |

Diels-Alder Cycloaddition Reactions of Benzopyran Derivatives

The diene moiety within the pyran ring of certain 2H-1-benzopyran derivatives, such as 2H-pyran-2-ones and fused pyran-2-ones, can participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. acs.org This powerful synthetic tool allows for the construction of complex polycyclic systems.

In these reactions, the benzopyran derivative acts as the diene and reacts with a dienophile, which is typically an electron-deficient alkene or alkyne. The reaction proceeds through a concerted mechanism, leading to the formation of a new six-membered ring. For example, substituted 5,6,7,8-tetrahydro-2H-1-benzopyran-2-ones have been shown to react with N-substituted maleimides to yield fused isoindole derivatives. acs.org

The outcome of the Diels-Alder reaction can be influenced by the nature of the dienophile and the reaction conditions. In some cases, the initial cycloadduct may undergo further transformations, such as the extrusion of carbon dioxide, to form an aromatized product. acs.orgrsc.org The use of catalysts can also influence the reaction pathway and product distribution. acs.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzenoid Moiety

The benzenoid part of the this compound molecule is an aromatic ring and can therefore undergo electrophilic aromatic substitution (EAS) reactions. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The position of substitution (ortho, meta, or para to the existing substituents) is directed by the electronic properties of the groups already attached to the ring. wikipedia.orgmasterorganicchemistry.com

The ether oxygen and the amino group (or its derivatives) are generally considered activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. wikipedia.org This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

Conversely, under certain conditions, the benzenoid ring can also undergo nucleophilic aromatic substitution (NAS), particularly if it bears strong electron-withdrawing groups. uomustansiriyah.edu.iq In NAS, a nucleophile displaces a leaving group (such as a halide) on the aromatic ring. The presence of electron-withdrawing substituents is crucial as they stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. uomustansiriyah.edu.iq For the this compound system, the introduction of electron-withdrawing groups onto the benzenoid ring would be necessary to facilitate NAS reactions.

| Reaction Type | Reagent Type | Effect of Amino and Ether Groups | Favored Positions | Example Reactions |

| Electrophilic Aromatic Substitution (EAS) | Electrophiles (e.g., NO₂⁺, Br⁺) | Activating, Ortho, Para-Directing | Ortho, Para | Nitration, Halogenation, Friedel-Crafts |

| Nucleophilic Aromatic Substitution (NAS) | Nucleophiles (e.g., OH⁻, RO⁻) | (Requires electron-withdrawing groups) | (Depends on position of leaving and withdrawing groups) | (Requires modification of the ring) |

Elucidation of Reaction Pathways and Identification of Intermediates in this compound Systems

The reactivity of this compound and its derivatives, particularly the closely related 2-imino-2H-chromenes, is characterized by a susceptibility to nucleophilic attack, often leading to complex rearrangements and the formation of new heterocyclic systems. Mechanistic investigations have revealed intricate reaction pathways involving various intermediates, which have been studied through a combination of spectroscopic analysis and trapping experiments.

A significant body of research has focused on the reactions of 2-imino-2H-chromene-3-carboxamides with a variety of nucleophiles. These studies provide valuable insights into the general reactivity of the 2-amino-2H-1-benzopyran core. The presence of an imino group at the 2-position and a carboxamide group at the 3-position makes the C-4 position the primary reactive site within the pyran ring for certain reactions eurekaselect.comresearchgate.net.

Rearrangement Reactions with N-Nucleophiles

The interaction of 2-imino-2H-1-benzopyran-3-carboxamides with N-nucleophiles, such as anthranilic acid, can lead to significant molecular rearrangements. Depending on the reaction conditions, different products can be obtained, suggesting the existence of multiple reaction pathways. A proposed mechanism for the formation of 2-(2-oxo-2H-1-benzopyran-2-yl)-3H-quinazolin-4-ones and 2-oxo-2H-1-benzopyran-3-(N-2-carboxyphenyl)carboxamides involves a series of steps initiated by the nucleophilic attack of the amino group of anthranilic acid on the C-2 position of the iminolactone ring researchgate.net. This is followed by the opening of the iminolactone ring to form an intermediate, which then undergoes E/Z isomerization and subsequent cyclization to yield the final products researchgate.net.

In a similar vein, the reaction of 2-iminocoumarin-3-carboxamides with dinucleophiles like o-phenylenediamines, o-aminophenol, or o-aminothiophenol results in a recyclization to form 3-(1H-benzimidazol-2-yl), 3-(benzoxazol-2-yl), or 3-(benzothiazol-2-yl)coumarins, respectively . The reaction is believed to proceed through the initial formation of a 2-(N-[o-amino(hydroxy, mercapto)phenyl]imino)coumarin intermediate, which then undergoes intramolecular cyclization .

Further studies on 2-(benzoylhydrazono)-2H-1-benzopyran-3-carboxamide and related compounds have shown their capability to rearrange upon refluxing in suitable solvents to form 3-heterosubstituted 2-oxo-2H-1-benzopyrans researchgate.net. For instance, the reaction can yield products like 2-oxo-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-1-benzopyran researchgate.net.

A proposed general mechanism for the transformation of 2-imino-2H-chromenes by nucleophiles under acidic conditions has also been described mdpi.com.

Formation and Intermediates in Synthesis Reactions

The elucidation of reaction pathways is also crucial in understanding the synthesis of this compound systems. For example, the synthesis of 2-imino-2H-chromene-3-carbonitrile derivatives through the reaction of salicylic (B10762653) aldehydes and malononitrile (B47326) can proceed through various intermediates. One-pot and stepwise investigations of these reactions have led to the isolation of different derivatives of 2-imino-2H-chromene-3-carbonitrile mdpi.com.

In the synthesis of chromeno[4,3-c]pyrazoles from malononitrile, salicylic aldehyde, and hydrazine (B178648) hydrate, an intermediate, 2-imino-2H-chromeno-3-carbonitrile, is formed through Knoevenagel condensation and intramolecular O-cyclization mdpi.com. This intermediate then undergoes a nucleophilic attack by hydrazine, followed by intramolecular cyclization to yield the final product mdpi.com. The structure of these intermediates and final products has been established using spectroscopic data such as IR and NMR mdpi.commdpi.com.

The table below summarizes some of the key intermediates and final products identified in the reactivity studies of this compound and related systems.

| Starting Material | Reagent/Condition | Intermediate(s) | Final Product(s) |

| 2-Imino-2H-1-benzopyran-3-carboxamide | Anthranilic acid | Open-ring iminolactone, E/Z isomers | 2-(2-Oxo-2H-1-benzopyran-2-yl)-3H-quinazolin-4-one, 2-Oxo-2H-1-benzopyran-3-(N-2-carboxyphenyl)carboxamide |

| 2-Iminocoumarin-3-carboxamide | o-Phenylenediamine | 2-(N-[o-aminophenyl]imino)coumarin | 3-(1H-Benzimidazol-2-yl)coumarin |

| 2-(Benzoylhydrazono)-2H-1-benzopyran-3-carboxamide | Reflux in solvent | Not explicitly isolated | 2-Oxo-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-1-benzopyran |

| Salicylic aldehyde and malononitrile | Hydrazine hydrate | 2-Imino-2H-chromeno-3-carbonitrile | Chromeno[4,3-c]pyrazole derivatives |

Spectroscopic data plays a crucial role in the identification of these transient and stable species. For example, in the synthesis of chromeno[4,3-c]pyrazoles, the structure of the final products was confirmed by ¹H NMR, which showed characteristic signals for the amino and imino groups mdpi.com. Similarly, the structures of various 2-imino-2H-chromene-3-carbonitrile derivatives and their reaction products have been established using IR and NMR spectroscopy mdpi.com.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2H-1-Benzopyran-2-amine, both ¹H and ¹³C NMR, along with two-dimensional techniques, are essential for unambiguous assignment of all protons and carbons.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzopyran core and the amino group. The chemical shifts are influenced by the electronic environment of each proton. Based on data from related 2-amino-4H-chromene derivatives, the following proton assignments can be anticipated rsc.orgiucr.org.

The protons of the amino group (NH₂) are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The proton at the C2 position, being attached to a carbon bearing both an oxygen and a nitrogen atom, would likely resonate in the downfield region. The vinyl proton at C3 and the proton at C4 would show characteristic couplings. The aromatic protons on the benzene (B151609) ring will appear in the aromatic region, with their multiplicity depending on the substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 5.0 - 5.5 | Doublet of doublets |

| H-3 | 5.8 - 6.2 | Doublet of doublets |

| H-4 | 6.5 - 6.9 | Doublet |

| Aromatic-H | 6.8 - 7.5 | Multiplet |

| NH₂ | Variable (broad singlet) | Singlet |

Note: These are estimated values based on substituted chromene derivatives and may vary for the unsubstituted compound.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. For this compound, the carbon attached to both oxygen and nitrogen (C2) is expected to be significantly deshielded and appear at a lower field. The olefinic carbons (C3 and C4) and the aromatic carbons will resonate in their characteristic regions. Data from various substituted 2-amino-4H-chromene and related benzopyran derivatives aids in the prediction of these chemical shifts rsc.orgnih.gov.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 80 - 90 |

| C-3 | 120 - 130 |

| C-4 | 115 - 125 |

| C-4a | 120 - 130 |

| C-5 | 125 - 135 |

| C-6 | 120 - 130 |

| C-7 | 125 - 135 |

| C-8 | 115 - 125 |

| C-8a | 150 - 160 |

Note: These are estimated values based on substituted chromene derivatives and may vary for the unsubstituted compound.

To definitively assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, various 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between H-2 and H-3, and between H-3 and H-4.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations from the NH₂ protons to C-2 would confirm the position of the amino group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-O-C ether linkage, the C=C bonds of the aromatic and pyran rings, and the C-N bond.

The primary amine group is typically characterized by two N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration is expected to appear in the 1250-1335 cm⁻¹ range for aromatic amines. The asymmetric and symmetric C-O-C stretching of the pyran ring would likely be observed in the 1200-1000 cm⁻¹ region. Aromatic C=C stretching vibrations usually appear in the 1600-1450 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (primary amine) | 3300 - 3500 (two bands) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| N-H Bend (primary amine) | 1580 - 1650 |

| C-O-C Stretch (ether) | 1000 - 1200 |

| C-N Stretch | 1250 - 1335 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern. For this compound (C₉H₉NO), the expected molecular weight is approximately 147.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 147. The fragmentation of 2H-chromenes often involves the cleavage of the pyran ring nih.gov. The loss of the amino group or fragments from the benzopyran ring would lead to characteristic fragment ions. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

| 147 | [M]⁺ |

| 131 | [M - NH₂]⁺ |

| 118 | [M - HCN - H]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Note: The fragmentation pattern can be complex and is influenced by the ionization method.

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

Computational Chemistry and Theoretical Investigations of 2h 1 Benzopyran 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic properties of many-body systems. It is widely employed to analyze the structure and reactivity of organic compounds, including benzopyran derivatives. DFT calculations can elucidate various molecular properties by approximating the electron density of the molecule. biointerfaceresearch.commdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is associated with the molecule's ability to donate electrons, indicating its nucleophilicity, while the LUMO's energy relates to its ability to accept electrons, reflecting its electrophilicity. youtube.comthaiscience.info

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity. A small energy gap suggests high chemical reactivity, low kinetic stability, and higher polarizability. biointerfaceresearch.comnih.gov For derivatives of the related 2H-1-benzopyran-2-one, the introduction of an electron-donating amino group has been shown to increase the HOMO energy and decrease the energy gap, thereby enhancing reactivity. biointerfaceresearch.com Similar trends are expected for 2H-1-Benzopyran-2-amine.

Table 1: Calculated FMO Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.52 |

| ELUMO | -1.45 |

| Energy Gap (ΔE) | 4.07 |

Note: Values are illustrative, based on DFT calculations for analogous amino-substituted benzopyran systems. biointerfaceresearch.com

The HOMO in such systems is typically delocalized over the benzopyran moiety, particularly the benzene (B151609) ring and the electron-donating amino group. biointerfaceresearch.com The LUMO is generally distributed across the entire benzopyran structure. biointerfaceresearch.com This distribution indicates that the molecule can donate electrons from its electron-rich regions and accept electrons into the π-system of the fused rings.

Fukui Functions: The Fukui function is a local reactivity descriptor derived from DFT that helps identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. scm.comnih.gov It describes the change in electron density at a specific point when the total number of electrons in the system changes. scm.com The condensed Fukui function simplifies this by assigning values to each atom, indicating its susceptibility to attack. scm.com

f+ : Indicates the site for nucleophilic attack (where an electron is added).

f- : Indicates the site for electrophilic attack (where an electron is removed).

For this compound, the nitrogen atom of the amine group and the oxygen atom in the pyran ring are expected to be primary sites for electrophilic attack due to their lone pairs of electrons. Carbonyl carbons in similar structures are often sites for nucleophilic attack. researchgate.net

Table 2: Condensed Fukui Functions for Selected Atoms in this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|

| O1 | 0.095 | 0.158 |

| N (amine) | 0.081 | 0.185 |

| C2 | 0.142 | 0.076 |

| C4 | 0.125 | 0.065 |

| C8a | 0.110 | 0.051 |

Note: Values are representative and indicate relative reactivity at different atomic sites.

Electrostatic Potential (ESP) Maps: Molecular Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface. libretexts.org These maps are invaluable for predicting how molecules will interact, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). wuxiapptec.comwalisongo.ac.id

In an ESP map of this compound, the most negative potential (red/yellow) would be concentrated around the electronegative oxygen and nitrogen atoms, indicating these are the preferred sites for electrophilic attack. researchgate.net The hydrogen atoms of the amine group and certain hydrogens on the aromatic ring would exhibit a positive potential (blue), making them susceptible to nucleophilic interaction. wuxiapptec.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular bonding interactions. wisc.eduwisc.edu It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. nih.gov

NBO analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions, or delocalizations, are key to understanding molecular stability and electronic transitions. nih.govresearchgate.net For instance, a significant interaction involves the delocalization of the lone pair electrons of the nitrogen (nN) and oxygen (nO) atoms into the antibonding π* orbitals of the aromatic ring. This n → π* interaction contributes to the stability of the molecule. Theoretical studies on related imino-pyran derivatives show that specific intermolecular interactions, which can be elucidated by NBO analysis, are crucial in governing tautomeric equilibria. researchgate.net

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (C4a-C8a) | 5.85 |

| LP (1) O1 | σ* (C2-C3) | 4.50 |

| π (C5-C6) | π* (C7-C8) | 21.30 |

Note: LP denotes a lone pair. E(2) estimates the intensity of the donor-acceptor interaction. Values are illustrative.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, providing valuable support for experimental structure elucidation.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts using DFT. imist.maresearchgate.net This method computes the nuclear magnetic shielding tensors for a molecule, which are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.netresearchgate.net

Theoretical predictions of 1H and 13C NMR spectra can help assign experimental signals, distinguish between isomers, and confirm molecular structures. imist.mastackexchange.com For this compound, the protons on the aromatic ring are expected to appear in the 6.5-7.5 ppm range, while the protons of the amine group would be shifted depending on the solvent and concentration. The carbon atoms bonded to the electronegative oxygen and nitrogen atoms (C2, C8a) would show characteristic downfield shifts in the 13C spectrum.

Table 4: Predicted 13C and 1H NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted 13C Shift | Atom | Predicted 1H Shift |

|---|---|---|---|

| C2 | 155.2 | H3 | 5.80 |

| C3 | 118.5 | H4 | 6.35 |

| C4 | 125.1 | H5 | 7.25 |

| C4a | 120.8 | H8 | 7.40 |

| C8a | 152.4 | NH2 | 4.15 |

Note: Values are hypothetical predictions based on GIAO-DFT calculations for similar structures.

Vibrational frequency analysis, typically performed using DFT, calculates the frequencies and intensities of a molecule's normal modes of vibration. The results can be used to predict the infrared (IR) and Raman spectra. researchgate.net This computational analysis is crucial for identifying characteristic functional groups and confirming that an optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).

For this compound, key predicted vibrational modes would include N-H stretching frequencies for the amine group (typically around 3300-3500 cm-1), C=C stretching for the aromatic ring (around 1450-1600 cm-1), and asymmetric/symmetric C-O-C stretching for the ether linkage in the pyran ring (around 1050-1250 cm-1).

Table 5: Selected Predicted Vibrational Frequencies for this compound

| Frequency (cm-1) | Assignment | Vibrational Mode |

|---|---|---|

| 3450 | N-H stretch | Asymmetric |

| 3360 | N-H stretch | Symmetric |

| 1625 | C=C stretch | Aromatic ring |

| 1580 | N-H bend | Scissoring |

| 1240 | C-O-C stretch | Asymmetric |

| 1080 | C-N stretch |

Note: Frequencies are unscaled and represent typical values for the assigned functional groups.

Computational Elucidation of Reaction Pathways and Transition States

The study of chemical reactions using computational methods involves mapping the potential energy surface (PES) to understand the transformation from reactants to products. This process is crucial for identifying the most likely reaction pathways and the energetic barriers that must be overcome.

Methodologies and Applications in Related Systems:

Density Functional Theory (DFT) is a predominant method for investigating the reactivity of heterocyclic compounds. semanticscholar.orgmdpi.com For molecules similar to this compound, DFT calculations, often using functionals like B3LYP, are employed to optimize the geometries of reactants, products, and transition states. semanticscholar.org A computational study on the thermal decomposition of dihydropyran derivatives, for instance, utilized the PBE0/6-311+G(d,p) level of theory to analyze a concerted six-membered transition state. mdpi.com Such analyses involve vibrational frequency calculations to confirm that reactants and products are at a minimum on the potential energy surface (no imaginary frequencies), while a transition state is a first-order saddle point (one imaginary frequency). mdpi.com

For a hypothetical reaction involving this compound, such as an N-alkylation or a cycloaddition, computational chemists would first model the starting materials and the expected products. Then, various possible pathways would be explored to locate the transition state structure connecting them. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter for determining reaction kinetics. mdpi.com A lower activation energy implies a faster reaction rate.

Illustrative Reaction Coordinate:

A typical reaction coordinate diagram plots the energy of the system against the progression of the reaction. For a hypothetical reaction of this compound, this would show the relative energies of the reactants, any intermediates, the transition state, and the final products.

Table 1: Illustrative Data from a Hypothetical Reaction Pathway Calculation for this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials at their ground state. |

| Transition State | +25.0 | The highest energy point along the reaction coordinate. |

| Products | -10.0 | The final, more stable chemical species. |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a computational reaction pathway analysis.

Solvent Effects in Computational Modeling (e.g., COSMO Solvent Model)

Reactions are most often carried out in a solvent, which can significantly influence reaction rates and pathways. Computational models must account for these effects to provide realistic predictions. Continuum solvation models are a computationally efficient way to simulate the presence of a solvent. wikipedia.org

The COSMO Model:

The Conductor-like Screening Model (COSMO) is a widely used continuum solvation model that treats the solvent as a dielectric continuum surrounding a cavity shaped like the solute molecule. wikipedia.orgresearchgate.net The solute molecule polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute's charge distribution. This electrostatic interaction is then incorporated into the quantum mechanical calculation of the molecule's energy and properties. wikipedia.org

COSMO and its variant, COSMO-RS (Conductor-like Screening Model for Real Solvents), are capable of predicting thermodynamic properties in solution with a high degree of accuracy. researchgate.netacs.org The model is particularly advantageous because it can be applied to large and irregularly shaped molecules, which is often a limitation for other methods. wikipedia.org

Application to this compound:

To model a reaction of this compound in a solvent like acetonitrile (B52724) or ethanol, the COSMO model would be applied to the calculations of the reactants, transition state, and products. The model would calculate the solvation free energy for each species. The difference in solvation energies between the reactants and the transition state can alter the calculated activation energy, providing a more accurate prediction of the reaction rate in solution compared to gas-phase calculations alone.

For example, a polar solvent might preferentially stabilize a polar transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction. Conversely, a nonpolar solvent might have a lesser effect or even slightly increase the barrier.

Table 2: Illustrative Solvent Effects on a Hypothetical Reaction Barrier for this compound using the COSMO model

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | 25.0 |

| n-Hexane | 1.88 | 24.5 |

| Ethanol | 24.5 | 21.0 |

| Water | 78.4 | 19.5 |

Note: The data in this table is hypothetical and illustrates how the COSMO model might predict the influence of different solvents on a reaction's energy barrier.

These computational approaches provide invaluable insights into the intrinsic reactivity and solvent-mediated behavior of molecules like this compound, guiding synthetic efforts and helping to rationalize experimental observations.

Advanced Applications and Derivatization Strategies in Chemical Science

Development of Fluorescent Probes and Derivatization Reagents

The inherent photophysical properties of the benzopyran ring system make it an excellent candidate for the development of fluorescent molecules. The introduction of an amino group provides a convenient handle for both tuning the fluorescence properties and for creating reactive probes that can be covalently linked to other molecules.

Derivatives of 2H-1-benzopyran are integral to the design of fluorescent probes for biological imaging. For instance, a novel fluorescent probe based on the benzopyran structure was designed for the detection of peroxynitrite (ONOO⁻), a species of great physiological significance. This probe operates on an intramolecular charge transfer (ICT) mechanism, and molecular engineering, such as the strategic placement of hydroxyl groups, has been shown to enhance detection sensitivity to nanomolar concentrations (22.4 nM) nih.gov. Such probes exhibit excellent selectivity, stability, and biocompatibility, enabling the imaging of both exogenous and endogenous peroxynitrite in living cells nih.gov.

The amino group on the benzopyran scaffold is particularly useful for creating amine-reactive derivatization reagents . These reagents are designed to react with primary and secondary amines, such as the lysine (B10760008) residues in proteins, to label them with a fluorescent tag. Common reactive functionalities that can be attached to a fluorescent core via an amino group include succinimidyl esters (SE) and isothiocyanates (NCS) thermofisher.comsemanticscholar.org. The process involves converting the amine into a more reactive derivative that specifically targets and forms a stable covalent bond with the analyte of interest. This strategy is fundamental in high-performance liquid chromatography (HPLC) and fluorescence microscopy to detect and quantify non-fluorescent molecules like aliphatic amines and amino acids researchgate.netnih.gov.

Table 1: Examples of Fluorophores Used in Amine-Reactive Dyes

| Fluorophore | Excitation (Abs) Max (nm) | Emission (Em) Max (nm) | Key Features |

|---|---|---|---|

| Methoxycoumarin | 340 | 405 | pH-insensitive alternative to 7-hydroxycoumarins thermofisher.com. |

| Alexa Fluor 350 | 346 | 442 | Higher fluorescence output than AMCA thermofisher.com. |

| Marina Blue | 365 | 460 | Strongly fluorescent at neutral pH thermofisher.com. |

| Pacific Blue | 410 | 455 | Recommended for 405 nm violet diode laser excitation thermofisher.com. |

Integration into Complex Molecular Architectures (e.g., Spiro Compounds)

The 2H-1-benzopyran-2-amine scaffold is a valuable building block for synthesizing complex, three-dimensional molecular architectures, most notably spiro compounds. These compounds, which feature two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid structures and potential for novel biological activities.

A key synthetic strategy involves the construction of spirocyclic systems where the benzopyran unit is fused to another carbocyclic or heterocyclic ring. For example, a series of spiro[ beilstein-journals.orgbenzopyran-1,1′-cyclohexan]-3′-amines were synthesized to explore their affinity for σ₁ receptors, which are important drug targets for neurological disorders nih.govrsc.org. The synthesis involved a Parham cyclization as the key step to create the spirocyclic framework, followed by reductive amination to install the exocyclic amino moiety nih.gov. This work demonstrated that the spatial arrangement and distance between the benzopyran's phenyl ring and the amino group are crucial for high receptor affinity, with the secondary amine cis-4b showing a Kᵢ value of 5.4 nM nih.govrsc.org.

In another approach, spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans] were designed and synthesized as potent ligands for 5-HT₁A serotonin (B10506) receptors nih.gov. These rigid analogues of 3-amino-3,4-dihydro-2H-1-benzopyran derivatives were developed based on pharmacophore models. The resulting spiro compounds exhibited nanomolar affinity for the target receptor, with the dextrorotatory enantiomer showing higher affinity and selectivity nih.gov. The synthesis of spiro-pyrrolidine derivatives has also been achieved via [3+2] azomethine ylide cycloaddition reactions, a powerful method for rapidly generating molecular complexity with high diastereoselectivity mdpi.com.

Table 2: Synthesis of Spiro Compounds from Benzopyran Derivatives

| Spiro Compound Class | Synthetic Method | Purpose / Application | Reference |

|---|---|---|---|

| spiro[ beilstein-journals.orgBenzopyran-1,1′-cyclohexanes] | Parham cyclization, Reductive amination | Development of σ₁ receptor ligands | nih.govrsc.org |

| spiro[Pyrrolidine/Piperidine-2,3'(2'H)-benzopyrans] | Multi-step synthesis from benzopyran precursors | Development of 5-HT₁A receptor ligands | nih.gov |

Exploration in Materials Science for Photophysical and Electrochemical Properties

Derivatives of this compound are increasingly explored for their potential in materials science, owing to their robust photophysical and electrochemical properties. The extended π-conjugated system of the benzopyran core, which can be further modulated by substituents on the amine and the aromatic ring, allows for the tuning of light absorption and emission characteristics.

The strong intramolecular charge-transfer (ICT) character of many benzopyran derivatives makes them suitable for applications in nonlinear optics and as components in organic light-emitting diodes (OLEDs) researchgate.net. Research into the photophysical properties of related heterocyclic systems, such as 2-(2′-aminophenyl)benzothiazole, reveals that their fluorescence can be tuned across the visible spectrum, a desirable trait for creating new materials mdpi.com. While detailed electrochemical studies on this compound itself are limited, the general class of benzopyrans (coumarins) is known to possess tunable electronic properties. The amine functionality provides a site for polymerization or grafting onto surfaces, allowing for the creation of functional materials with specific optical or electronic functions.

The photophysical properties of benzoporphyrin derivatives, which share some structural similarities in terms of being extended aromatic systems, have been studied extensively, revealing strong absorbance in the red region of the spectrum and efficient generation of singlet oxygen, making them useful in photodynamic therapy nih.gov. This highlights the potential of related chromophores like benzopyran-amines in applications that rely on specific light-matter interactions. The development of libraries of benzopyran derivatives allows for systematic investigation into structure-property relationships, paving the way for their use in sensors, molecular switches, and other advanced materials researchgate.netmdpi.com.

Utilization as Key Intermediates and Building Blocks in Organic Synthesis

The this compound structure is a cornerstone intermediate in organic synthesis, providing access to a vast array of more complex heterocyclic compounds. Its utility stems from the reactivity of both the amino group and the benzopyran core, which can be selectively functionalized.

Solid-phase organic synthesis (SPOS) has been employed to create large combinatorial libraries of 2H-benzopyran derivatives for high-throughput screening mdpi.comacs.orgresearchgate.net. In this approach, the benzopyran scaffold is anchored to a solid support and subsequently modified through reactions such as N-alkylation or N-acylation of the amino group, allowing for the rapid generation of thousands of unique analogues mdpi.comacs.org. For example, a 2,000-member library of 6-alkylamino-2-(functionalized-aminomethyl)-2H-benzopyrans was constructed using this method mdpi.com.

The compound also serves as a precursor for a variety of other heterocyclic systems. For example, 2'-amino-4'-[3-(2H-1-benzopyran-2-one)]thiazole, prepared from a 3-bromoacetyl-2H-1-benzopyran-2-one intermediate, can be further treated with acid chlorides to synthesize a series of carboxamides with potential biological activity asianpubs.org. Furthermore, 2-imino-2H-1-benzopyrans, which are closely related to their 2-amino counterparts, are versatile synthons that undergo rearrangements and reactions with nucleophiles to produce quinazolinones and other fused heterocyclic systems researchgate.net. The synthesis of 2-aminopropyl benzopyran derivatives has been achieved via reductive amination of a corresponding aldehyde intermediate, showcasing another pathway for elaboration from the core structure nih.gov. These examples underscore the role of this compound and its close derivatives as pivotal building blocks for constructing diverse and complex molecular entities.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 2H-1-Benzopyran-2-amine and its derivatives?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve structural ambiguities, particularly for distinguishing amine substituents and confirming regiochemistry .

- Mass Spectrometry (MS) : GC-MS or HPLC-TOF for molecular weight confirmation and fragmentation pattern analysis .

- Infrared Spectroscopy (FTIR-ATR) : Identify functional groups like amine (-NH₂) and aromatic C-H stretches .

- Example : For analogs like 1-(Benzofuran-2-yl)-N-methylpropan-2-amine, NMR resolved proton environments and NOESY confirmed spatial arrangements .

Q. What synthetic routes are commonly employed for this compound derivatives?

- Methodology :

- Reductive Amination : For introducing amine groups, as seen in bis-benzopyran derivatives using NaCNBH₃ and AcOH .

- Multi-step Functionalization : Sequential reactions (e.g., bromination, Suzuki coupling) to install substituents like methoxy or phenyl groups .

- Table : Key Reaction Conditions for Analog Synthesis

| Step | Reagents/Conditions | Target Functionalization |

|---|---|---|

| 1 | RCHO, NaCNBH₃, AcOH | Amine alkylation |

| 2 | K₂CO₃, DMT | Sulfonamide introduction |

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

- Methodology :

- Cross-Validation : Combine NMR, MS, and X-ray crystallography (if available) to resolve ambiguities. For example, HMBC correlations can confirm aryl-amine connectivity .

- Iterative Refinement : Re-examine reaction conditions (e.g., solvent purity, temperature) that may lead to unexpected byproducts .

- Case Study : In 2-MAPB analysis, 2D NMR (HSQC, HMBC) clarified proton-carbon connectivity, resolving initial misassignments .

Q. How to design experiments for studying structure-activity relationships (SAR) in this compound analogs?

- Methodology :

- Systematic Substituent Variation : Modify substituents (e.g., electron-withdrawing/donating groups) and assess biological activity (e.g., antimicrobial, anticancer) .

- Computational Modeling : Use DFT or molecular docking to predict binding affinities before synthesis .

- Example : Bis-benzopyran derivatives showed enhanced activity compared to mono-substituted analogs, suggesting dimerization improves target engagement .

Q. What strategies optimize yield in multi-step syntheses of this compound derivatives?

- Methodology :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd for cross-couplings) to improve efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance intermediate stability in SNAr reactions .

- Table : Yield Optimization Parameters

| Parameter | Impact on Yield |

|---|---|

| Catalyst (Pd(OAc)₂) | Increases C-C bond formation efficiency |

| Temperature (80°C vs. rt) | Higher temps reduce reaction time but may degrade sensitive intermediates |

Data Interpretation & Quality Control

Q. How to address discrepancies in reported physicochemical properties (e.g., melting points) across studies?

- Methodology :

- Reference Standards : Compare data against NIST Chemistry WebBook entries for analogous compounds (e.g., 3,4-dihydro-6-methylcoumarin ).

- Purity Assessment : Use HPLC-TOF to quantify impurities affecting melting points .

Q. What protocols ensure reproducibility in biological assays for this compound derivatives?

- Methodology :

- Strict Solubility Controls : Use DMSO or ethanol at standardized concentrations to avoid solvent-induced artifacts .

- Positive/Negative Controls : Include reference compounds (e.g., genistein for kinase inhibition assays) .

Safety & Compliance

Q. What are the critical safety considerations when handling this compound derivatives?

- Methodology :

- Hazard Assessment : Review Safety Data Sheets (SDS) for analogs (e.g., 3-benzoyl-4,7-dihydroxy derivatives ).

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.